L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Description

Systematic IUPAC Nomenclature and Structural Formula

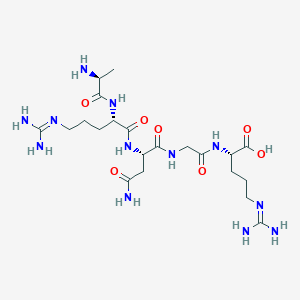

The compound L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a tetrapeptide featuring two modified L-ornithine residues. Its systematic IUPAC name reflects the sequence of amino acids and their post-translational modifications. The nomenclature follows peptide chain rules, starting from the N-terminal residue and proceeding to the C-terminus. Each modified ornithine residue is explicitly denoted with the N~5~-(diaminomethylidene) substituent, which replaces the δ-amino group of standard L-ornithine with a guanidino group.

The structural formula can be decomposed as follows:

- N-terminal : L-Alanyl (Ala, A)

- Residue 2 : N~5~-(diaminomethylidene)-L-ornithyl (modified Orn)

- Residue 3 : L-Asparaginyl (Asn, N)

- Residue 4 : Glycyl (Gly, G)

- C-terminal : N~5~-(diaminomethylidene)-L-ornithine (modified Orn)

The guanidino modification at the δ-position of ornithine mimics the side chain of L-arginine (Arg, R), imparting increased basicity and hydrogen-bonding potential. The peptide backbone adopts a trans-configuration at each amide bond, with stereochemistry consistent with L-amino acids. A simplified structural representation in SMILES notation would be:

NC(CCCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O.

Comparative Analysis of Diaminomethylidene-Modified Ornithine Residues in Peptide Chains

The N~5~-(diaminomethylidene) modification distinguishes this compound from canonical peptides. A comparative analysis reveals key differences between modified ornithine and related residues:

This modification introduces arginine-like functionality into ornithine, enabling unique interactions in peptide structures. For example, the guanidino group participates in cation-π interactions and salt bridges, enhancing stability in aqueous environments. Unlike arginine, however, the modified ornithine retains the shorter side chain of ornithine, potentially altering conformational flexibility.

Similar modifications are observed in antimicrobial peptides, where enhanced cationic character improves microbial membrane disruption. The dual modification in this compound suggests a specialized role in molecular recognition or structural stabilization, though its exact biological function remains uncharacterized.

Isomeric Forms and Stereochemical Considerations

The compound exhibits complex stereochemistry due to:

- Chiral Centers : Each amino acid (except glycine) contributes an α-carbon chiral center. The L-configuration is preserved at all residues, as denoted in the name.

- Guanidino Group Geometry : The planarity of the guanidino moiety introduces restricted rotation about the C-N bonds, creating potential for tautomeric forms (e.g., imino vs. amino configurations).

- Peptide Bond Isomerism : While trans-peptide bonds dominate, cis-isomers could theoretically form at the asparaginyl-glycyl junction, though this is energetically unfavorable.

Key stereochemical features include:

- Modified Ornithine Chirality : The N~5~ modification does not introduce new chiral centers but alters electron distribution, affecting hydrogen-bonding networks.

- Side Chain Conformation : The guanidino groups adopt staggered conformations to minimize steric clash with adjacent residues, as evidenced in similar structures.

Diastereomers could arise from epimerization at any α-carbon, though the L-configuration is biologically prevalent. No evidence of D-amino acids has been reported in related compounds from natural sources. The compound’s stereochemical purity is critical for maintaining its structural integrity, as mirror-image forms would disrupt molecular interactions.

Properties

CAS No. |

647375-81-3 |

|---|---|

Molecular Formula |

C21H40N12O7 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H40N12O7/c1-10(22)16(36)32-11(4-2-6-28-20(24)25)18(38)33-13(8-14(23)34)17(37)30-9-15(35)31-12(19(39)40)5-3-7-29-21(26)27/h10-13H,2-9,22H2,1H3,(H2,23,34)(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)(H4,24,25,28)(H4,26,27,29)/t10-,11-,12-,13-/m0/s1 |

InChI Key |

AXDDHTRODLASQX-CYDGBPFRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise assembly of peptides on a solid support, facilitating the sequential addition of amino acids while minimizing side reactions.

Process Overview

Resin Preparation : The first amino acid (often protected) is attached to a solid resin.

Amino Acid Coupling : Protected amino acids are added sequentially. Each coupling reaction involves:

- Deprotection of the amino group.

- Activation of the carboxylic acid group (commonly using coupling reagents such as DIC or HATU).

- Reaction with the deprotected amino group.

Cleavage and Purification : Once the desired peptide sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid). The crude product is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Automated Peptide Synthesis

In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield. These machines can perform multiple reactions simultaneously, allowing for high-throughput synthesis of peptides.

Alternative Synthetic Routes

While SPPS is the most common method, alternative synthetic routes may include:

Liquid-Phase Synthesis : This traditional method involves synthesizing peptides in solution but is less efficient for longer sequences due to increased side reactions.

Recombinant DNA Technology : For larger peptides or proteins, genetic engineering techniques can be utilized to express the desired peptide in host cells, followed by purification.

Reaction Conditions and Reagents

Common Reagents Used

Coupling Agents : DIC (Diisopropylcarbodiimide), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used for activating carboxylic acids during coupling.

Protecting Groups : Fmoc (9-Fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are frequently used to protect amino groups during synthesis.

Reaction Conditions

Temperature : Reactions are typically performed at room temperature or slightly elevated temperatures to facilitate coupling without degrading sensitive amino acids.

pH Control : Maintaining an appropriate pH during synthesis is critical to prevent unwanted side reactions.

Analytical Techniques

To ensure the quality and purity of the synthesized compound, several analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is used for purifying the synthesized peptide and assessing its purity by comparing retention times against standards.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight information and confirms the identity of the synthesized compound by analyzing its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be utilized to elucidate the structure of the peptide, confirming its sequence and conformation through chemical shifts and coupling constants.

Summary of Findings

The preparation methods for this compound primarily involve solid-phase peptide synthesis due to its efficiency in constructing complex sequences with minimal side reactions. Automated systems enhance this process's scalability, making it suitable for both research and industrial applications. Analytical techniques such as HPLC, MS, and NMR play critical roles in ensuring product quality and confirming structural integrity.

| Method | Description | Advantages |

|---|---|---|

| SPPS | Solid-phase assembly of peptides | High efficiency, reduced side reactions |

| Automated Synthesis | Use of machines for high-throughput production | Increased yield and consistency |

| Liquid-Phase Synthesis | Traditional method in solution | Simplicity but less efficient for long sequences |

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, reverting the compound to its reduced form.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through targeted chemical reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution Reagents: Specific amino acid derivatives and coupling agents like HATU or DIC are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.

Pharmacology: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Medicine: It may be used in the development of peptide-based drugs and diagnostic tools.

Industry: The compound can be utilized in the production of bioactive peptides for various industrial applications.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with N~5~-(Diaminomethylidene)-L-Ornithine Moieties

N~5~-(Diaminomethylidene)-L-ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylidene)-L-ornithine ()

- Molecular Formula : C₅₀H₇₃N₁₅O₁₁

- Molecular Weight : 1060.228 Da

- Key Features: Contains two N~5~-(diaminomethylidene)-L-ornithine residues. Includes proline-rich regions and aromatic phenylalanine residues.

- Functional Differences :

N-Acetyl-L-leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine ()

- Molecular Formula : C₂₃H₄₄N₆O₇

- Molecular Weight : 528.65 Da

- Key Features :

- Acetylated N-terminus and hydrophobic leucine residues.

- Functional Differences :

Enzymatic and Inhibitory Activity Comparisons

N5-Acyl-L-Ornithines ()

- Examples: N5-acetyl-, N5-butyryl-, and N5-hexanoyl-L-ornithine.

- Functional Insights: These analogs exhibit weak nitric oxide synthase (NOS) inhibition (IC₅₀ >1 mM), suggesting that N~5~-acyl modifications reduce binding efficacy. In contrast, the diaminomethylidene group in the target compound may enhance enzyme interaction via stronger hydrogen bonding or metal chelation .

N5-(L-1-Carboxyethyl)-L-ornithine:NADP+ Oxidoreductase Substrate ()

- Key Role : Mediates reductive condensation between pyruvate and ornithine/lysine.

- Functional Insights: The carboxyethyl group enables specific enzymatic activity (Km for ornithine = 3.3 mM). The diaminomethylidene group in the target compound may mimic this substrate but with altered binding kinetics .

N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate ()

- Molecular Formula : C₁₁H₁₈N₄O₃•HCl•xH₂O

- Safety Data :

- Causes skin/eye irritation; requires protective handling.

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine ()

- Molecular Formula : C₃₄H₅₅N₁₁O₁₁S

- Comparison :

- The absence of nitrotyrosine in the target compound may limit oxidative interactions but improve stability .

Biological Activity

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine, also known by its CAS number 861136-76-7, is a complex peptide that has garnered attention for its potential biological activities. This compound is characterized by its intricate structure and the presence of multiple amino acids, which contribute to its diverse biological functions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 804.9 g/mol. The compound features multiple functional groups, including diaminomethylidene and various amino acid residues, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 861136-76-7 |

| Molecular Formula | C₃₀H₅₆N₁₄O₁₂ |

| Molecular Weight | 804.9 g/mol |

| Structure | Complex peptide structure |

Research indicates that this compound may exert various biological effects through several mechanisms:

- Cytoprotection : The compound has been shown to protect cells from oxidative stress and apoptosis. Studies involving lung transplantation models demonstrated that L-Alanyl-N~5~-(diaminomethylidene)-L-ornithine significantly improved cell viability and reduced markers of cell death during ischemia-reperfusion injury .

- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, potentially reducing the severity of inflammation associated with various conditions. In models of lung injury, L-Alanyl-N~5~-(diaminomethylidene)-L-ornithine inhibited inflammatory cell infiltration and cytokine release .

- Metabolic Modulation : Research indicates that this peptide can alter metabolic pathways, enhancing amino acid biosynthesis and influencing the tricarboxylic acid cycle during cellular recovery phases .

Case Study: Lung Preservation

In a study examining the effects of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithine in lung transplantation:

- Methodology : Rat donor lungs were preserved with varying concentrations of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithine during cold storage followed by reperfusion.

- Results : The treatment led to decreased peak airway pressure and improved oxygenation post-reperfusion. Additionally, there was a significant reduction in primary graft dysfunction grades, indicating enhanced lung function and reduced injury .

Performance Enhancement in Exercise

Another area of investigation has focused on the potential ergogenic effects of related compounds such as L-Alanyl-L-glutamine (AG) in exercise contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.